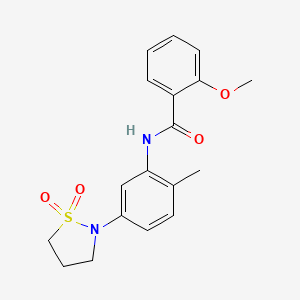

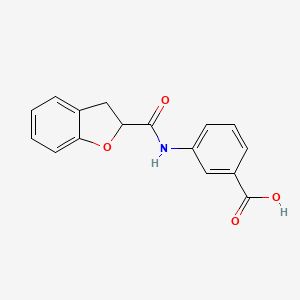

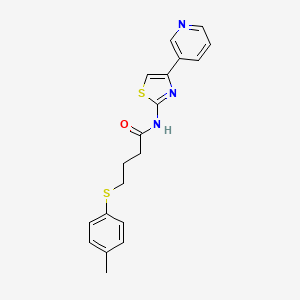

N-(5-(1,1-ジオキシドイソチアゾリジン-2-イル)-2-メチルフェニル)-2-メトキシベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with potential pharmacological activities and methods for their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of substituted pyrazole derivatives from benzamides suggests a versatile approach to creating a range of compounds with potential anti-inflammatory activities . The use of Cp*Rh(III) catalysis for the annulation of N-methoxybenzamide indicates a method for constructing complex molecules like quinazolin-4(3H)-one derivatives . Additionally, the design and synthesis of a compound with antiproliferative activity against cancer cell lines demonstrate the therapeutic potential of benzamide derivatives . The reductive chemistry of a hypoxia-selective cytotoxin also highlights the reactivity of nitrobenzamide derivatives under hypoxic conditions .

Synthesis Analysis

The synthesis of benzamide derivatives involves various starting materials and reagents. For example, the preparation of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide involves reactions with methylhydrazine or phenylhydrazine to afford pyrazoline derivatives . The annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one using Cp*Rh(III) catalysis is another synthetic route that leads to the formation of quinazolin-4(3H)-one derivatives . The synthesis of antiproliferative benzamide derivatives can involve condensation reactions, as seen in the preparation of a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl moiety . These methods demonstrate the diverse synthetic strategies employed to create benzamide derivatives with various biological activities.

Molecular Structure Analysis

The molecular structures of benzamide derivatives are characterized using spectroscopic methods and, in some cases, X-ray crystallography. The crystal structure of a particular antiproliferative benzamide derivative was determined, revealing its tetragonal system and space group . Density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, providing a theoretical comparison to experimental X-ray diffraction values . These analyses are crucial for understanding the molecular geometry and potential interaction sites of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions. The reductive chemistry of nitrobenzamide derivatives, for example, involves enzymatic reduction under hypoxic conditions, leading to the formation of amine or hydroxylamine groups . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the site and rate of reduction. The formation of cyclization products and the stability of the resulting amines and hydroxylamines are also important considerations in the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. The pharmacological screening of synthesized compounds provides information on their toxicity and biological activities, such as anti-inflammatory and antiproliferative effects . The molecular electrostatic potential (MEP) surface map obtained from theoretical calculations can give insights into the reactive sites of the molecules and their potential interactions with biological targets . These properties are essential for the development of benzamide derivatives as therapeutic agents.

科学的研究の応用

有機合成中間体

この化合物は、ホウ酸エステル基とスルホンアミド基を持つ有機中間体です . これは、求核置換反応とアミド化反応によって合成することができます . 中間体として、さまざまな他の化学化合物の合成に使用することができます。

医薬品合成

医薬品の有機合成では、ホウ酸エステル化合物は通常、ジオールの保護に使用されます . これは、アミノ酸の不斉合成、ディールス・アルダー反応、鈴木カップリング反応で使用されます .

酵素阻害剤または特異的リガンド薬

医薬品応用研究では、ホウ酸エステル化合物は通常、酵素阻害剤または特異的リガンド薬として使用されます . これらは、腫瘍や微生物感染症の治療に使用することができます .

抗癌剤

ホウ酸エステル化合物は、抗癌剤の治療にも使用できます . 特定の作用機序は、特定の薬剤と癌の種類によって異なります。

蛍光プローブ

ホウ酸エステル化合物は、過酸化水素、糖、銅およびフッ化物イオン、およびカテコールアミンを識別するための蛍光プローブとしても使用できます .

ドラッグキャリア

ホウ酸エステル結合は、構築条件が簡単で、生体適合性が高く、pH、グルコース、ATPなどのさまざまな微小環境の変化に対応できるという利点があるため、刺激応答性ドラッグキャリアの構築に広く使用されています . ホウ酸エステル結合に基づくドラッグキャリアの種類には、薬物-ポリマーカップリング、ポリマーミセル、直鎖状-超分岐状ポリマー、メソポーラスシリカなどがあります . これらは、抗癌剤だけでなく、インスリンや遺伝子も送達できます .

作用機序

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase. By interacting with this target, the compound can influence cell proliferation and growth.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its interaction with CDK2

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to changes in cell proliferation and growth, given its interaction with CDK2 . .

Safety and Hazards

生化学分析

Biochemical Properties

The biochemical properties of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-methoxybenzamide are not fully understood yet. It is known to interact with certain biomolecules. For instance, it has been found to interact with cyclin-dependent kinase 2 in humans

Cellular Effects

It is known to be a potent and selective activator of Nrf2, a transcription factor that plays a critical role in antioxidant and cytoprotective responses. This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

特性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-13-8-9-14(20-10-5-11-25(20,22)23)12-16(13)19-18(21)15-6-3-4-7-17(15)24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGIBPADVBZBEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)

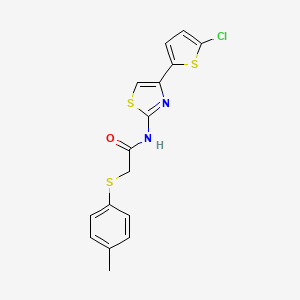

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2515569.png)

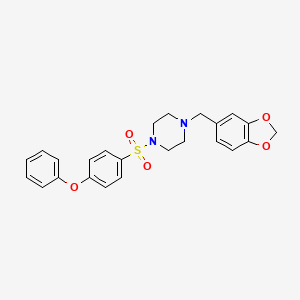

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2515575.png)

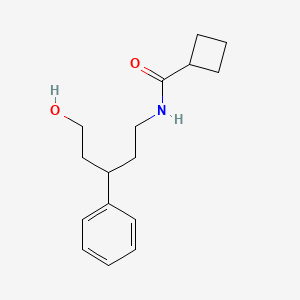

![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)

![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)